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Compound of Interest

Compound Name: m-PEG3-ONHBoc

Cat. No.: B609248 Get Quote

Introduction
m-PEG3-ONHBoc, with the IUPAC name tert-butyl (2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)carbamate, is a discrete polyethylene glycol (dPEG®) derivative

that serves as a versatile linker in the field of bioconjugation. Its structure comprises a short,

hydrophilic triethylene glycol (PEG3) chain, a methoxy (m) cap at one terminus, and a tert-

butyloxycarbonyl (Boc) protected aminooxy group at the other. This heterobifunctional

architecture makes it a valuable tool for researchers, particularly in the development of

advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting

Chimeras (PROTACs).

The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting bioconjugates,

which is often a challenge when working with hydrophobic small molecules. The Boc-protected

aminooxy group provides a stable, latent reactive handle that can be deprotected under acidic

conditions to reveal a highly reactive aminooxy moiety. This deprotected group can then be

chemoselectively ligated to carbonyl groups (aldehydes or ketones) on a target biomolecule to

form a stable oxime bond. This technical guide provides a comprehensive overview of the

applications, experimental protocols, and relevant data associated with the use of m-PEG3-
ONHBoc in a research setting.

Chemical Properties and Structure
A clear understanding of the physicochemical properties of m-PEG3-ONHBoc is essential for

its effective application in the laboratory.
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Property Value

IUPAC Name
tert-butyl (2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)carbamate

Synonyms
m-PEG3-Boc-aminooxy, Boc-aminooxy-

dPEG®3-methyl ether

CAS Number 1835759-87-9

Chemical Formula C12H25NO6

Molecular Weight 279.33 g/mol

Appearance Solid powder

Purity Typically >98%

Solubility Soluble in water and most organic solvents

Storage Conditions -20°C for long-term storage

Core Applications in Research
The unique properties of m-PEG3-ONHBoc make it a valuable tool in two major areas of

therapeutic research: the development of Antibody-Drug Conjugates (ADCs) and the synthesis

of Proteolysis Targeting Chimeras (PROTACs).

Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic payload

specifically to cancer cells by harnessing the targeting ability of a monoclonal antibody (mAb).

The linker that connects the antibody to the drug is a critical component that influences the

ADC's stability, solubility, and overall efficacy.

m-PEG3-ONHBoc is utilized in the site-specific conjugation of payloads to antibodies. This is

often achieved by first introducing a carbonyl group (an aldehyde or ketone) onto the antibody,

typically through the oxidation of the glycan moieties in the Fc region. After deprotection of the

m-PEG3-ONHBoc, the resulting aminooxy-PEG linker can be reacted with the engineered

carbonyl on the antibody to form a stable oxime linkage. This site-specific conjugation method
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results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR),

which is crucial for consistent efficacy and a predictable safety profile. The PEG3 spacer also

helps to improve the solubility and pharmacokinetics of the final ADC.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the

proteasome. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker

that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, as its length, flexibility, and

composition influence the formation of a stable and productive ternary complex (POI-PROTAC-

E3 ligase). m-PEG3-ONHBoc can be incorporated as a flexible and hydrophilic linker in

PROTAC synthesis. After deprotection, the aminooxy group can be used to conjugate to a POI

ligand or an E3 ligase ligand that has been functionalized with a carbonyl group. The PEG3

chain can enhance the solubility and cell permeability of the PROTAC molecule, which are key

factors for its biological activity.

Data Presentation
The following tables summarize representative quantitative data for an ADC and a PROTAC

constructed using short, hydrophilic PEG linkers, analogous to what could be expected with an

m-PEG3-ONHBoc linker.

Table 1: Physicochemical and In Vitro Efficacy of a Representative HER2-Targeted ADC with a

PEG Linker
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Parameter Result Method of Analysis

Average Drug-to-Antibody

Ratio (DAR)
~4.0

Hydrophobic Interaction

Chromatography (HIC-HPLC)

Monomer Purity >95%
Size Exclusion

Chromatography (SEC-HPLC)

Aggregation <5%
Size Exclusion

Chromatography (SEC-HPLC)

In Vitro Plasma Stability (%

Intact ADC after 7 days)
>90%

Incubation in human plasma

followed by LC-MS analysis

In Vitro Cytotoxicity (IC50) vs.

SK-BR-3 (HER2-high)
1.5 nM

Cell Viability Assay (e.g.,

CellTiter-Glo®)

In Vitro Cytotoxicity (IC50) vs.

MCF7 (HER2-low)
>1000 nM

Cell Viability Assay (e.g.,

CellTiter-Glo®)

Table 2: In Vitro Degradation Efficacy of a Representative BTK-Targeting PROTAC with a PEG

Linker

Parameter Result Method of Analysis

Target Protein
Bruton's Tyrosine Kinase

(BTK)
-

Cell Line MOLM-14 -

DC50 (Concentration for 50%

degradation)
10 nM

Western Blot or In-Cell

Western

Dmax (Maximum degradation) >90%
Western Blot or In-Cell

Western

Degradation Half-life (t1/2) ~2 hours Time-course Western Blot

Cell Viability (IC50) 25 nM
Cell Viability Assay (e.g., MTT

or CellTiter-Glo®)
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Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving m-
PEG3-ONHBoc.

Protocol 1: Boc Deprotection of m-PEG3-ONHBoc
This protocol describes the removal of the Boc protecting group to generate the reactive

aminooxy-PEG3 linker.

Materials:

m-PEG3-ONHBoc

Anhydrous Dichloromethane (DCM)

Trifluoroacetic Acid (TFA)

Anhydrous Toluene

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

Dissolve the m-PEG3-ONHBoc in anhydrous DCM to a concentration of 0.1-0.2 M in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C using an ice bath.

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 1-2 hours).

Upon completion, remove the DCM and excess TFA by rotary evaporation.

To ensure complete removal of residual TFA, add anhydrous toluene and co-evaporate

under reduced pressure. Repeat this step 2-3 times.

The resulting product is the TFA salt of the aminooxy-PEG3 linker, which can often be used

directly in subsequent reactions.

For neutralization, dissolve the residue in DCM and wash with a saturated sodium

bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the free aminooxy-PEG3 linker.

Protocol 2: Site-Specific Antibody-Drug Conjugation via
Oxime Ligation
This protocol outlines the conjugation of the deprotected aminooxy-PEG3-payload to an

antibody with an engineered aldehyde group.

Materials:

Aldehyde-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)

Deprotected aminooxy-PEG3-payload

Aniline (optional, as a catalyst)

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

Desalting column (e.g., Sephadex G-25)

Procedure:
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Prepare a solution of the aldehyde-functionalized antibody in the Reaction Buffer at a

concentration of 2-10 mg/mL.

Dissolve the deprotected aminooxy-PEG3-payload in a minimal amount of a co-solvent like

DMSO and then dilute into the Reaction Buffer.

Add a 5- to 20-fold molar excess of the aminooxy-PEG3-payload solution to the antibody

solution with gentle stirring.

If a catalyst is used, add aniline to a final concentration of 10-100 mM.

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours.

Monitor the conjugation reaction by HIC-HPLC or SDS-PAGE to determine the drug-to-

antibody ratio (DAR).

Once the desired DAR is achieved, remove the excess, unreacted linker-payload by size-

exclusion chromatography or dialysis against the Reaction Buffer.

Characterize the final ADC by SEC-HPLC for purity and aggregation, and by LC-MS for

mass confirmation.

Protocol 3: Synthesis of a PROTAC using the
Deprotected Aminooxy-PEG3 Linker
This protocol provides a general strategy for the final step in a PROTAC synthesis, where the

deprotected aminooxy-PEG3 linker is conjugated to a ligand containing a carbonyl group.

Materials:

Deprotected aminooxy-PEG3-E3 ligase ligand conjugate

POI ligand functionalized with an aldehyde or ketone

Anhydrous solvent (e.g., DMF or DMSO)

Reaction vessel
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Magnetic stirrer

Procedure:

Dissolve the POI ligand with the carbonyl group (1.0 eq) in the anhydrous solvent in the

reaction vessel under an inert atmosphere.

In a separate vial, dissolve the deprotected aminooxy-PEG3-E3 ligase ligand conjugate (1.1

eq) in the same anhydrous solvent.

Add the solution of the aminooxy-PEG3-E3 ligase ligand conjugate to the solution of the POI

ligand.

Stir the reaction mixture at room temperature for 4-24 hours.

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

Upon completion, purify the PROTAC by reverse-phase HPLC.

Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 4: Western Blot for Measuring PROTAC-
Mediated Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

Materials:

Cell line expressing the target protein

Complete cell culture medium

PROTAC compound (dissolved in DMSO)

Proteasome inhibitor (e.g., MG132) as a control

Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Western blot transfer system

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with various concentrations of the PROTAC for a desired period (e.g., 24

hours). Include a vehicle control (DMSO) and a positive control (e.g., MG132) to confirm that

degradation is proteasome-dependent.

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against the target protein and a

loading control.

Incubate with the appropriate HRP-conjugated secondary antibody.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities to determine the percentage of protein degradation relative to

the vehicle control.

Mandatory Visualizations
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Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
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Caption: Signaling pathway of a HER2-targeted ADC leading to apoptosis.
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Caption: Experimental workflow for the synthesis of a PROTAC.
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Caption: PROTAC-mediated protein degradation pathway.

Conclusion
m-PEG3-ONHBoc is a highly valuable and versatile tool in modern drug discovery and

development. Its well-defined structure, hydrophilic nature, and the specific reactivity of its

deprotected aminooxy group allow for the precise and efficient construction of complex

bioconjugates. For researchers working on next-generation therapeutics like ADCs and

PROTACs, mastering the use of such discrete PEG linkers is essential for creating

homogeneous, stable, and highly effective molecules. The ability to enhance solubility and

provide a flexible spacer of a defined length makes m-PEG3-ONHBoc a critical component in
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the rational design of targeted therapies, ultimately contributing to the development of safer

and more potent drugs.

To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG3-ONHBoc in
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609248#what-is-m-peg3-onhboc-used-for-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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